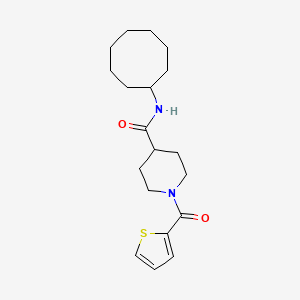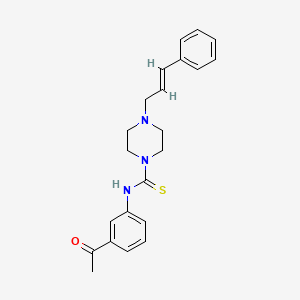![molecular formula C12H9BrN2O4 B4732686 N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-5-bromo-2-furamide](/img/structure/B4732686.png)
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-5-bromo-2-furamide
Descripción general
Descripción
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-5-bromo-2-furamide, commonly known as AF-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AF-1 belongs to the class of compounds known as furamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of AF-1 is not fully understood, but it is thought to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. AF-1 has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses. The exact molecular targets of AF-1 are still under investigation, but it is believed to interact with multiple proteins and enzymes within cells.
Biochemical and Physiological Effects
AF-1 has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of viral replication. AF-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for cancer therapy. Additionally, AF-1 has been found to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AF-1 has several advantages for lab experiments, including its high purity and yield, its ability to inhibit cancer cell growth, and its anti-inflammatory and anti-viral properties. However, there are also some limitations to using AF-1 in lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on AF-1, including its potential as a cancer therapy, its anti-inflammatory and anti-viral effects, and its molecular targets and mechanisms of action. Additionally, further studies are needed to optimize the synthesis method of AF-1 and to investigate its pharmacokinetics and toxicity in vivo. Finally, AF-1 may have potential applications in other areas of research, such as neurodegenerative diseases and metabolic disorders, which should be explored in future studies.
In conclusion, AF-1 is a promising compound with potential therapeutic applications in cancer therapy, anti-inflammatory and anti-viral treatments, and other areas of research. Further studies are needed to fully understand its mechanisms of action and to optimize its synthesis and handling for scientific research.
Aplicaciones Científicas De Investigación
AF-1 has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In particular, AF-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. AF-1 has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, AF-1 has been shown to have anti-viral activity against a range of viruses, including influenza A and B, herpes simplex virus, and human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
N-[(Z)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4/c13-10-4-3-9(19-10)12(17)15-8(11(14)16)6-7-2-1-5-18-7/h1-6H,(H2,14,16)(H,15,17)/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGCCXPBMGDWEL-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C(=O)N)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(/C(=O)N)\NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide](/img/structure/B4732605.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732607.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4732613.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol](/img/structure/B4732617.png)

![8-chloro-7-hydroxy-6-{[(tetrahydro-2-furanylmethyl)amino]methyl}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4732650.png)

![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4732658.png)
![1-(2,6-dichlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4732663.png)
![N-(4-fluorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4732673.png)
![2-({[(5-bromo-2-methoxy-3-methylbenzoyl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4732683.png)
![3-(cyclohexylmethyl)-4-ethyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4732698.png)
![ethyl 4-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]benzoate](/img/structure/B4732700.png)